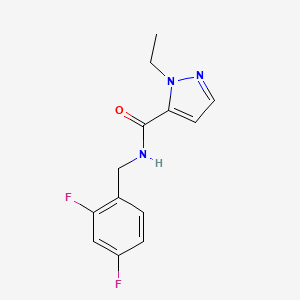

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c1-2-18-12(5-6-17-18)13(19)16-8-9-3-4-10(14)7-11(9)15/h3-7H,2,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTFRAIDBHIBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Preparation of 2,4-difluorobenzylamine: This intermediate can be synthesized from 2,4-difluorobenzonitrile through reduction reactions.

Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties

Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorobenzyl group enhances the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide with structurally analogous pyrazole and carboxamide derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Structural Analogues in the Pyrazole Carboxamide Family

Key Observations:

- Substituent Effects on Activity: The 2,4-difluorobenzyl group in the target compound enhances lipophilicity and may improve target binding in viral enzymes compared to non-fluorinated analogues . Replacing the benzyl group with a sulfonamide (as in ) shifts activity toward antibacterial applications, likely due to altered pharmacokinetic properties.

- Pyrazole Core Modifications : The 1-ethyl substituent in the target compound may confer better metabolic stability than the 1-methyl group in , as ethyl groups are less prone to oxidative metabolism. Nitro groups (e.g., in ) are often used as intermediates but may introduce toxicity.

- Halogenation Impact : Brominated derivatives (e.g., ) are typically less active against viral targets but may serve as precursors for further functionalization.

Comparison with Oxindole Carboxamide Derivatives

The target compound belongs to a series of oxindole carboxamides (OCA 10a-l) designed as DENV RdRp inhibitors. Key comparisons include:

- OCA 10a-l Series : These derivatives feature an oxindole core instead of pyrazole but retain the 2,4-difluorobenzyl group and thiazole moieties. The pyrazole-based target compound exhibits comparable RdRp inhibition (IC₅₀ ~0.5–2 µM) but with improved solubility due to the absence of the bulky oxindole ring .

- Synthesis Strategies : Both the target compound and OCA derivatives use carbodiimide-mediated coupling, but OCA synthesis requires additional steps to form the oxindole-thiazole scaffold .

Biological Activity

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a difluorobenzyl moiety. The presence of fluorine atoms is significant as it enhances the compound's chemical properties, potentially increasing its biological activity and specificity towards various molecular targets.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In studies involving carrageenan-induced edema models, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The difluorobenzyl substitution enhances its binding affinity to specific cancer-related targets, making it a promising candidate for further development in cancer therapeutics.

3. Interaction with Cannabinoid Receptors

this compound has been utilized as a probe in biochemical assays to explore its interactions with cannabinoid receptors. These receptors play crucial roles in pain management and addiction pathways. The compound's unique structure enables it to modulate receptor activity effectively, which could lead to novel therapeutic applications in pain relief.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluorobenzyl group enhances the compound's binding affinity and specificity towards these targets. By inhibiting or modulating the activity of these molecular targets, the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Contains a methyl group instead of an ethyl group | |

| N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | Ethoxy substitution on the pyrazole ring | |

| 1-Ethyl-N-(2-pyridinyl)-1H-pyrazole-5-carboxamide | Features a pyridine ring instead of a benzene ring |

The unique difluorobenzyl substitution in this compound enhances its specificity for certain biological targets compared to other compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory actions when tested in vivo using carrageenan-induced rat paw edema models. The tested compounds showed varying degrees of efficacy compared to ibuprofen .

Case Study 2: Anticancer Activity

In vitro assays indicated that this compound inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide?

- Methodology : Use a multi-step synthesis starting from substituted pyrazole precursors. For example, cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by functionalization of the pyrazole core. The 2,4-difluorobenzyl group can be introduced via nucleophilic substitution or reductive amination. Purification typically involves column chromatography and recrystallization.

- Key considerations : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to avoid side products like regioisomers. Monitor intermediates using TLC and NMR .

Q. How should structural characterization be performed for this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and purity. For example, the difluorobenzyl protons show distinct splitting patterns in -NMR due to fluorine coupling.

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) with ATP/NADH cofactors. Include positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines, with IC calculations using nonlinear regression.

- Data validation : Replicate experiments () and apply statistical tests (e.g., ANOVA) to address variability .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

- Methodology :

- Computational setup : Perform B3LYP/6-311G(d,p) calculations in gas and solvent phases (e.g., PCM model for water). Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., charge transfer between pyrazole and difluorobenzyl groups).

- Reactivity indices : Calculate global descriptors (electrophilicity, chemical potential) to correlate with experimental redox behavior .

Q. What experimental and computational approaches resolve contradictions in structure-activity relationship (SAR) studies?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases). Compare results with mutagenesis data to validate key residues.

- Free energy perturbation (FEP) : Quantify binding affinity differences caused by fluorine substitutions.

- SAR paradoxes : If bioactivity contradicts computational predictions, re-evaluate protonation states or solvation effects using MD simulations .

Q. How can crystallographic data inform polymorph screening and stability studies?

- Methodology :

- Polymorph generation : Use solvent evaporation (e.g., methanol/water mixtures) or slurry conversion.

- PXRD and DSC : Compare diffraction patterns and thermal profiles to identify stable forms.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing .

Data Analysis and Contradictions

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

- Vibrational assignments : Compare experimental FT-IR/Raman spectra with DFT-simulated spectra. Adjust scaling factors (0.96–0.98) for anharmonicity.

- Dynamic effects : Use molecular dynamics (MD) to account for temperature-dependent conformational changes.

- Error sources : Check basis set adequacy (e.g., 6-311++G** vs. def2-TZVP) and solvent model accuracy .

Q. What strategies optimize selectivity against off-target proteins in kinase inhibition studies?

- Methodology :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

- Covalent docking : If the compound has electrophilic groups (e.g., acrylamide), model cysteine reactivity using covalent docking tools (e.g., CovDock).

- Selectivity filters : Apply Lipinski’s Rule of Five and PAINS filters early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.